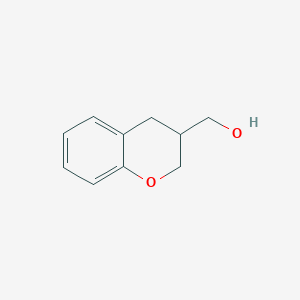

3,4-dihydro-2H-chromen-3-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-chromen-3-ylmethanol is a chemical compound with the molecular formula C10H12O2 . It has been used in research and development . It has been found in complex with the HIV-1 IN core domain, suggesting potential biological activity .

Synthesis Analysis

The synthesis of this compound and similar compounds has been the subject of research. For instance, a divergent synthesis approach has been developed for the synthesis of 3,4-dihydro-2H-benzo [h]chromen-2-one and fluorenone derivatives using ortho-alkynylarylketones as common precursors . Another study highlighted diverse synthetic strategies, synthetic mechanisms, and various biological profiles of 2H/4H-chromene, a related compound .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H12O2 and a molecular weight of 164.2 g/mol.Scientific Research Applications

Synthesis and Characterization

Synthesis of Isomeric Compounds : 3,4-dihydro-2H-chromen-3-ylmethanol derivatives were synthesized from naphthol derivatives, characterized by IR, NMR, and HRESIMS, and their structures supported by crystallography of their corresponding acetates (Menezes et al., 2011).

Novel Derivatives Synthesis : Novel this compound derivatives were designed and synthesized, exhibiting moderate to excellent antimicrobial activities against both bacterial and fungal strains (Mannam et al., 2020).

One-Pot Synthesis Method : A facile and efficient one-pot synthesis method for this compound derivatives was developed, avoiding expensive transition-metals and eliminating tedious intermediate purification (Zhang et al., 2018).

Biological Activities

Antimicrobial Activity : Some synthesized this compound derivatives displayed encouraging antibacterial activity against tested bacterial strains, comparable with reference standard drug ciprofloxacin (Aragade et al., 2012).

Fungal Growth Inhibition : One derivative of this compound completely inhibited the growth of tested fungi and significantly reduced ochratoxin A production by Aspergillus alliaceus (Costa et al., 2008).

Chemical Properties and Reactions

Catalytic Reactions : An approach for the synthesis of this compound derivatives was developed using a domino esterification/intramolecular 1,4-addition-type Friedel-Crafts alkylation reaction, demonstrating high yields and diastereoselectivity (Halimehjani & Khoshdoun, 2016).

Hybrid Compounds Synthesis : Hybrid systems containing pharmacophoric fragments of this compound were synthesized, involving the formation of a condensed dihydropyran structure and its subsequent aromatization (Ivanova et al., 2019).

Cycloaddition Reactions : The [4 + 2] cycloadditions of 3-nitrocoumarins with electron-rich dienophiles were investigated, showing high endo diastereoselectivity and the conversion of cyclic nitronates into chromene derivatives (Amantini et al., 2002).

properties

IUPAC Name |

3,4-dihydro-2H-chromen-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDSWAQIQZFOLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383682 |

Source

|

| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76727-28-1 |

Source

|

| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What does the research tell us about how (3R)-3,4-dihydro-2H-chromen-3-ylmethanol interacts with the HIV-1 IN core domain?

A1: The research paper titled "HIV-1 IN core domain in complex with (3R)-3,4-dihydro-2H-chromen-3-ylmethanol" [] focuses on the structural analysis of the interaction. It presents the crystallographic structure of the HIV-1 integrase (IN) core domain bound to the compound (3R)-3,4-dihydro-2H-chromen-3-ylmethanol. This structural information provides valuable insights into the binding mode of the compound within the active site of the enzyme. Understanding this interaction at a molecular level is crucial for developing antiviral drugs targeting HIV-1 integrase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)

![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)

![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)